N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide
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Overview
Description
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide is a member of quinolines.
Scientific Research Applications
Antitumor Activity and Molecular Docking
- N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide has demonstrated significant potential in antitumor activity. A study highlighted its effectiveness in vitro against the HepG2 cell line. Molecular docking using Auto Dock tools revealed interaction energy scores suggesting high efficacy. The study also explored the compound's molecular structure and stability using Density Functional Theory (DFT) (Fahim, Elshikh, & Darwish, 2019).
Enhancement in Molecular Imprinted Polymers
- The compound was used in the creation of molecular imprinted polymers (MIPs), enhancing their properties when applied to bagasse cellulose fibers. These MIPs showed promising results in antimicrobial activities and were also investigated for their potential in paper sheet production, demonstrating improved tensile strength and sizability (Fahim & Abu-El Magd, 2021).
Development of Novel Derivatives
- Research has been conducted on the synthesis of various derivatives of this compound, exploring its reactivity under different conditions. These studies contribute to the broader understanding of its potential applications in scientific research, particularly in the field of heterocyclic chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Anticonvulsant Potential
- Investigations into its derivatives have also suggested potential anticonvulsant properties. By exploring the interactions of these derivatives with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR), insights into new therapeutic applications have been gained (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-ethyl-5,8-dimethylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-4-12-7-13-10(2)5-6-11(3)16(13)22-18(12)27-9-15(24)21-14-8-20-19(26)23-17(14)25/h5-8H,4,9H2,1-3H3,(H,21,24)(H2,20,23,25,26) |
InChI Key |
RHJNURGZMZLYEZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=CC(=C2N=C1SCC(=O)NC3=CNC(=O)NC3=O)C)C |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1SCC(=O)NC3=CNC(=O)NC3=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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